molecular formula C6H6BrN B184072 2-Bromo-3-methylpyridine CAS No. 3430-17-9

2-Bromo-3-methylpyridine

Cat. No. B184072
CAS RN: 3430-17-9
M. Wt: 172.02 g/mol
InChI Key: PZSISEFPCYMBDL-UHFFFAOYSA-N
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Description

2-Bromo-3-methylpyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C6H6BrN .


Synthesis Analysis

The synthesis of 2-Bromo-3-methylpyridine involves the preparation of bromo-3-pyridone via the aqueous sodium hydroxide solution. The solution is cooled to -10-0 DEG C, and bromine is added. 3-pyridone is then dissolved in the aqueous sodium hydroxide solution, and this solution is added drop-wise in the bromine solution. The system temperature is kept at 10 DEG C. After stirring at room temperature for 3 hours, the pH is adjusted to 7 to obtain the crude product .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methylpyridine is characterized by a molar refractivity of 36.9±0.3 cm^3, a polar surface area of 13 Å^2, and a polarizability of 14.6±0.5 10^-24 cm^3 .


Chemical Reactions Analysis

2-Bromo-3-methylpyridine can undergo various chemical reactions. For instance, it can be converted to the corresponding pyridine carboxaldehyde via peroxide initiated NBS gem-dibromination followed by hydrolysis .


Physical And Chemical Properties Analysis

2-Bromo-3-methylpyridine has a density of 1.5±0.1 g/cm^3, a boiling point of 215.3±20.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C. It has an enthalpy of vaporization of 43.3±3.0 kJ/mol and a flash point of 84.0±21.8 °C .

Scientific Research Applications

Ligand Discovery and Crystallography

2-Bromo-3-methylpyridine derivatives have been explored for their potential as ligands in the BAZ2B bromodomain. Through in silico approaches like pharmacophore search and docking, along with protein crystallography, these derivatives exhibit diverse orientations and interactions with target molecules (Marchand, Lolli, & Caflisch, 2016).

Chemical Synthesis and Biological Activities

The Suzuki cross-coupling reaction has been utilized to synthesize novel pyridine derivatives from 2-Bromo-3-methylpyridine. These compounds have been analyzed for their potential as chiral dopants in liquid crystals and for their anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).

Antibacterial Properties

A Schiff base compound synthesized from 2-Bromo-3-methylpyridine demonstrated significant antibacterial activities, providing insights into its potential application in the development of new antimicrobial agents (Wang, Nong, Sht, & Qi, 2008).

Electrophoretic Separation

2-Bromo-3-methylpyridine has been studied in the context of free solution capillary electrophoresis, demonstrating its utility in improving separation processes by influencing the electrophoretic mobilities of various isomers (Wren, 1991).

Complexation and Supramolecular Chemistry

This compound's derivatives have been analyzed in reactions forming noncovalent supramolecular complexes, particularly with palladium(II) and platinum(II) bis(phosphane) complexes. This research provides valuable insights into the dynamics of rotational barriers in these complexes, relevant to the fields of organometallic and supramolecular chemistry (Fuss et al., 1999).

Asymmetric Synthesis

2-Bromo-3-methylpyridine has also played a role in the synthesis of enantiomerically pure 3-substituted piperidines, contributing to advancements in asymmetric synthesis and chiral chemistry (Micouin et al., 1994).

Pyridyne Precursor

It has been developed as a practical 2,3-pyridyne precursor, contributing significantly to the field of heterocyclic chemistry (Walters, Carter, & Banerjee, 1992).

Intermediary in Pharmaceutical Synthesis

2-Bromo-3-methylpyridine and its derivatives serve as important intermediaries in the synthesis of various pharmaceuticals, showcasing their versatility in medicinal chemistry applications (Xu Liang, 2010).

Safety And Hazards

2-Bromo-3-methylpyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be kept away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

2-bromo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6BrN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSISEFPCYMBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277793
Record name 2-bromo-3-methylpyridine
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Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylpyridine

CAS RN

3430-17-9
Record name 2-Bromo-3-methylpyridine
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Record name 2-bromo-3-methylpyridine
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Record name 2-bromo-3-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
240
Citations
SN Herringer, MM Turnbull, CP Landee… - Dalton Transactions, 2011 - pubs.rsc.org
… A similar synthesis was used in the production of bis(2-bromo-3-methylpyridine)dichlorocopper (2), bis(2-chloro-3-methylpyridine)dibromocopper (3), and bis(2-chloro-3-methylpyridine)…
Number of citations: 28 pubs.rsc.org
S Vela, M Deumal, MM Turnbull, JJ Novoa - Theoretical Chemistry …, 2013 - Springer
… can also be accurately determined from accurate theoretical studies of the magnetic interactions within a crystal, as we show hereafter in the case of bis(2-bromo-3-methylpyridine)…
Number of citations: 5 link.springer.com
RA Abramovitch, F Helmer, M Liveris - Journal of the Chemical Society …, 1968 - pubs.rsc.org
… of steric compression between the bromine and methyl groups and the solvation shell around the lonepair of electrons on nitrogen in the ground state of of 2-bromo-3-methylpyridine on …
Number of citations: 14 pubs.rsc.org
HL Bradlow, CA Vanderwerf - The Journal of Organic Chemistry, 1951 - ACS Publications
Attempts to prepare the bromopyridine methiodides by methylation of the bromopyridines with methyl sulfate followed by metathesis with potassium iodide in cold aqueous solution …
Number of citations: 42 pubs.acs.org
LH Thomas, MS Adam, A O'Neill… - … Section C: Crystal …, 2013 - scripts.iucr.org
… ] and 2-bromo-3-methylpyridine [2-bromo-3-methylpyridine–2,5-dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione (1/1), C 6 H 6 BrN·C 6 H 2 Br 2 O 4 ], proton transfer occurs readily …
Number of citations: 16 scripts.iucr.org
DI Davies, JN Done, DH Hey - Journal of the Chemical Society C …, 1969 - pubs.rsc.org
… Mariella and Kvinge found that n-butylmagnesium bromide reacts with 2-bromo-3-methylpyridine to give 2-n-butyl3-methylpyridine in 4% yield, but that 2-isobutylpyridine could not be …
Number of citations: 6 pubs.rsc.org
RA Abramovitch, F Helmer… - The Journal of Organic …, 1969 - ACS Publications
… nitrogen in the ground state of 2-bromo-3-methylpyridine on … the competitive technique in which equimolar mixtures of 2-bromo- and 2-bromo-3-methylpyridine, 2-bromo- and 2-bromo-5-…
Number of citations: 20 pubs.acs.org
F Ramirez, PW von Ostwalden - Journal of the American Chemical …, 1959 - ACS Publications
… from sodio-2-pyridone and 2-bromo-5-methylpyridine (XVII) or 2-bromo3- methylpyridine … (IX),10·12 2-bromo-5-methylpyridine (XVII),18 2-bromo-3-methylpyridine (XVIII),19 2-bromo-4…
Number of citations: 23 pubs.acs.org
RA Abramovitch, AJ Newman Jr - The Journal of Organic …, 1974 - ACS Publications
The rates and activation parameters were determined for the reactions of KSMe and KOMe in methanol with 2-fluoro-, 2-fluoro-3-methyl-, and 2-fluoro-5-methylpyridine, and of KOMe, …
Number of citations: 10 pubs.acs.org
JW Streef, HJ den Hertog - Recueil des Travaux Chimiques …, 1969 - Wiley Online Library
In continuation of previous studies on the reactions of 2‐bromo‐6‐ethoxy‐, 2‐bromo‐6‐methyl‐ and 2,6‐dibromopyridine with potassium amide in liquid ammonia, aminations of twelve …
Number of citations: 26 onlinelibrary.wiley.com

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